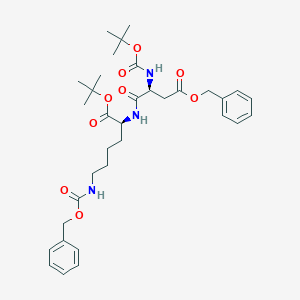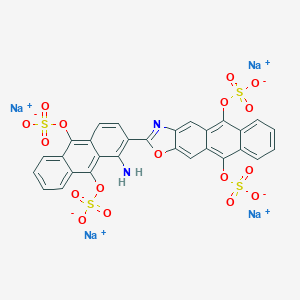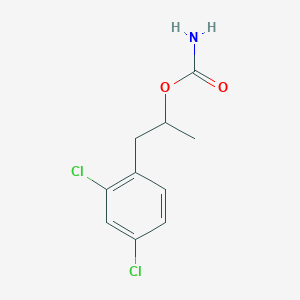
1-(2,4-Dichlorophenyl)propan-2-yl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)propan-2-yl carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is widely used in poultry farming as an anticoccidial drug to prevent and treat coccidiosis, a parasitic disease caused by protozoan parasites. Clopidol has been shown to be highly effective in controlling coccidiosis in poultry, and its use has been approved by regulatory agencies in many countries.
作用機序
Clopidol exerts its anticoccidial effects by inhibiting the activity of the mitochondrial ATP synthase enzyme in the parasites. This leads to a decrease in the production of ATP, which is essential for the survival and replication of the parasites. Clopidol also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of apoptosis in the parasites.
生化学的および生理学的効果
Clopidol has been shown to have a low toxicity profile in poultry and humans. It is rapidly absorbed and metabolized in the liver, with the major metabolite being 2,4-dichlorophenylurea. Clopidol has been shown to have no significant effects on the growth performance and carcass quality of broiler chickens when used at recommended doses. However, high doses of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate can lead to toxic effects such as liver and kidney damage, and its use should be strictly regulated.
実験室実験の利点と制限
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. It is easy to administer and has a low risk of developing drug resistance. Clopidol can also be used in combination with other anticoccidial drugs to improve its efficacy and reduce the risk of resistance. However, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has some limitations for lab experiments, such as its narrow therapeutic index and potential toxic effects at high doses.
将来の方向性
There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate. One potential direction is to study its potential therapeutic applications in other parasitic diseases, such as malaria and leishmaniasis. Another direction is to develop new formulations of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanisms of action of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate and its potential interactions with other drugs.
Conclusion
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. Its use has been approved by regulatory agencies in many countries, and it has been extensively studied for its safety and efficacy. Clopidol works by inhibiting the growth and replication of the parasites, and it has a low toxicity profile in poultry and humans. However, its use should be strictly regulated to avoid potential toxic effects at high doses. There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate, including its potential therapeutic applications in other parasitic diseases and the development of new formulations to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate involves the reaction of 2,4-dichlorophenyl isocyanate with isobutyric acid in the presence of a base catalyst. The reaction yields 1-(2,4-dichlorophenyl)propan-2-yl carbamate, which is then purified through recrystallization. The purity of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate is critical for its efficacy and safety in poultry farming.
科学的研究の応用
Clopidol has been extensively studied for its anticoccidial properties in poultry farming. It has been shown to be highly effective in controlling coccidiosis caused by Eimeria species, which are the most common causative agents of the disease. Clopidol works by inhibiting the growth and replication of the parasites, thereby reducing their pathogenicity and preventing the spread of the disease. In addition to its use in poultry farming, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has also been studied for its potential therapeutic applications in other parasitic diseases.
特性
CAS番号 |
10156-28-2 |
|---|---|
製品名 |
1-(2,4-Dichlorophenyl)propan-2-yl carbamate |
分子式 |
C10H11Cl2NO2 |
分子量 |
248.1 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)propan-2-yl carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(15-10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H2,13,14) |
InChIキー |
RZEBAIJIWIUHDM-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
正規SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
同義語 |
Carbamic acid 2,4-dichloro-α-methylphenethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



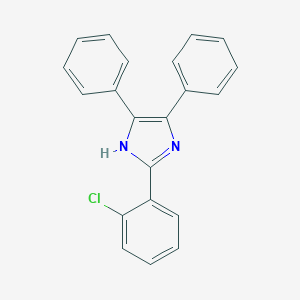
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
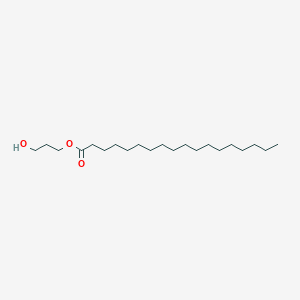
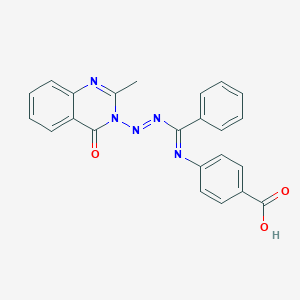
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
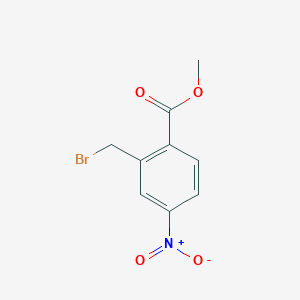
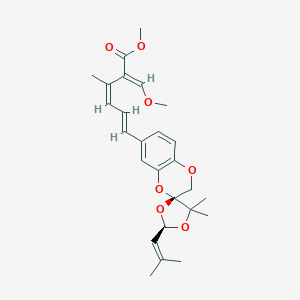
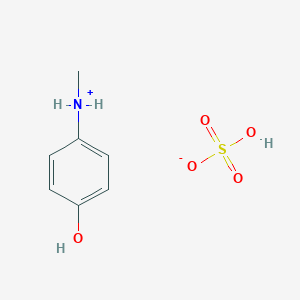
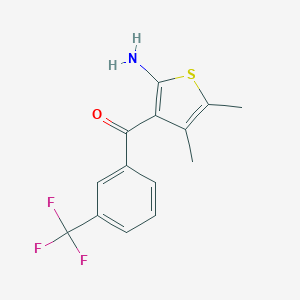
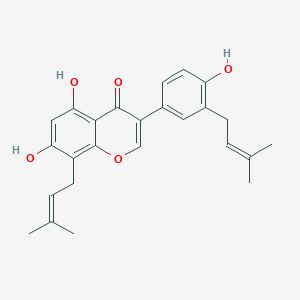
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
